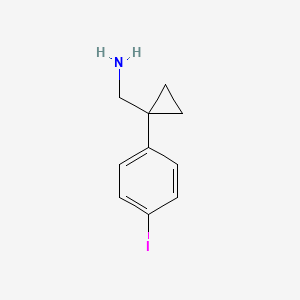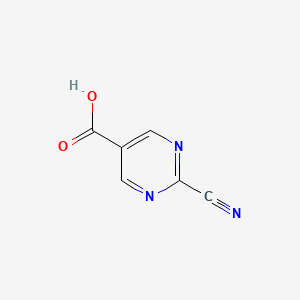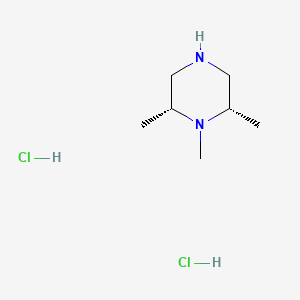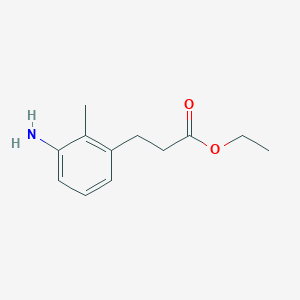
3-(3-氨基-2-甲苯基)丙酸乙酯
描述
科学研究应用
晶体结构和相互作用
3-(3-氨基-2-甲苯基)丙酸乙酯在科学研究中的应用主要涉及其在理解晶体堆积和分子相互作用中的利用。张等人(2011)研究了展示 N⋯π 和 O⋯π 相互作用的乙基衍生物,这些相互作用是形成独特晶体结构的罕见非氢键相互作用。这些相互作用在分子晶体的组装中起着至关重要的作用,为设计具有所需性质的新材料提供了见解 (张等人,2011).
合成方法
3-(3-氨基-2-甲苯基)丙酸乙酯的一个重要应用是在复杂分子的合成中。Nagel 等人(2011)提出了一种合成该化合物的简短有效的方法,展示了其在有机合成和化学研究中的重要性。该方法采用串联 Knoevenagel 缩合/亚烷基还原,突出了该化合物的多功能性和作为有机化学中构建模块的潜力 (Nagel,Radau 和 Link,2011).
药理学研究
虽然对 3-(3-氨基-2-甲苯基)丙酸乙酯的直接研究有限,但已对相关化合物进行了药理学应用的研究。例如,对 N-烷基动脉醇(包括乙基变体)的研究探索了它们的药理作用,为在类似背景下研究 3-(3-氨基-2-甲苯基)丙酸乙酯提供了基础 (Marsh Dt,Pelletier Mh 和 Rosenbaum Ca,1948).
材料科学
在材料科学领域,该化合物的衍生物已被研究用于制造新材料的潜力。Trejo-Machin 等人(2017)探索了与 3-(3-氨基-2-甲苯基)丙酸乙酯在结构上相关的苯乙酸,作为聚苯并恶嗪的可再生构建模块,突出了该化合物在开发可持续材料中的潜力 (Trejo-Machin,Verge,Puchot 和 Quintana,2017).
属性
IUPAC Name |
ethyl 3-(3-amino-2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQUKUHXGZYOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-amino-2-methylphenyl)propanoate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

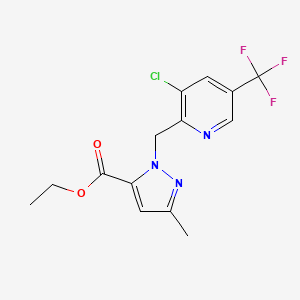
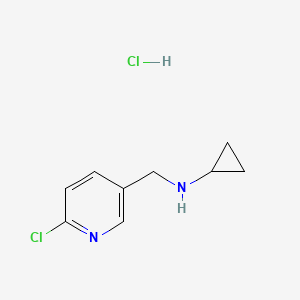
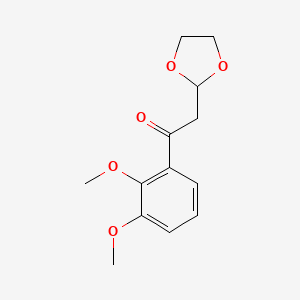
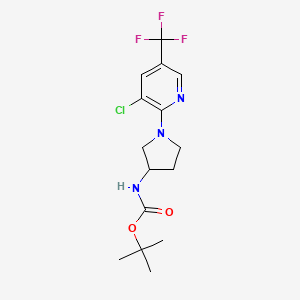
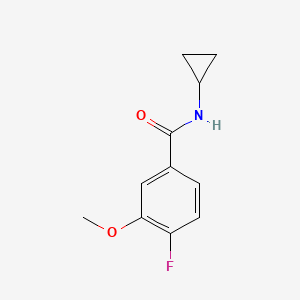
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
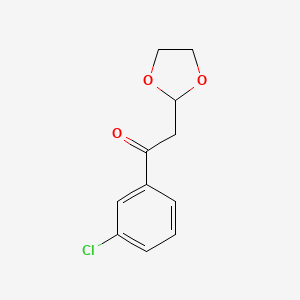
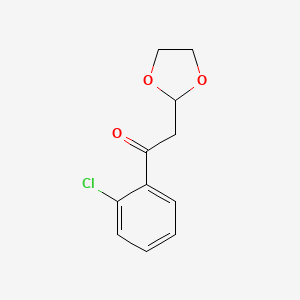
![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)
